molecular formula C25H38O3 B1254606 Fusarielin C

Fusarielin C

Cat. No. B1254606
M. Wt: 386.6 g/mol
InChI Key: GFWFAUYHNUGQAD-WGSAFBKBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fusarielin C is a natural product found in Fusarium with data available.

Scientific Research Applications

Estrogenic Effects in Cancer Research

Fusarielins, including Fusarielin C, have been identified as mycoestrogens, which are compounds from fungi that bind to estrogen receptors. They induce an estrogenic response in targeted cells, particularly in human breast cancer cell lines. This effect was observed in a study where fusarielins stimulated cell proliferation in MCF-7 cells, a breast cancer cell line, indicating their potential role in cancer research (Sondergaard et al., 2012).

Antifungal Properties

Fusarielins have demonstrated significant antifungal activity. For instance, Fusarielin E, isolated from Fusarium sp., displayed biological activity against Pyricularia oryzae, a plant pathogen (Gai et al., 2007). This highlights their potential use in addressing fungal infections in agriculture.

Anti-Angiogenic and Anti-Proliferative Activity

Fusarielin A, closely related to Fusarielin C, has shown anti-angiogenic activity in human umbilical vein endothelial cell assays (Fujimoto et al., 2008). This property is crucial for cancer research, as angiogenesis plays a significant role in tumor growth and metastasis.

Mycotoxin Research

Research on Fusarielin C and related compounds extends to mycotoxin studies. Fusarium species, which produce fusarielins, are known for contaminating crops and producing mycotoxins, making them a subject of study in food safety and agricultural research (Bever et al., 2000).

Inhibitory Effects on Mycobacterium tuberculosis

Fusarielin M, another compound in the fusarielin group, has been identified as a novel inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB), an essential virulence factor for the intracellular survival of Mtb within host macrophages (Chen et al., 2020). This suggests potential applications in developing anti-tuberculosis drugs.

properties

Product Name

Fusarielin C

Molecular Formula

C25H38O3

Molecular Weight

386.6 g/mol

IUPAC Name

(2S,3S,4E,6E)-7-[(1aR,2aR,5R,6S,6aR,7aS)-5-[(E)-but-2-en-2-yl]-1a,4-dimethyl-2a,5,6,6a,7,7a-hexahydro-2H-naphtho[6,7-b]oxiren-6-yl]-2,4-dimethylhepta-4,6-diene-1,3-diol

InChI

InChI=1S/C25H38O3/c1-7-15(2)23-17(4)11-19-13-25(6)22(28-25)12-21(19)20(23)10-8-9-16(3)24(27)18(5)14-26/h7-11,18-24,26-27H,12-14H2,1-6H3/b10-8+,15-7+,16-9+/t18-,19+,20-,21+,22-,23+,24+,25+/m0/s1

InChI Key

GFWFAUYHNUGQAD-WGSAFBKBSA-N

Isomeric SMILES

C/C=C(\C)/[C@H]1[C@H]([C@@H]2C[C@H]3[C@](O3)(C[C@H]2C=C1C)C)/C=C/C=C(\C)/[C@H]([C@@H](C)CO)O

Canonical SMILES

CC=C(C)C1C(C2CC3C(O3)(CC2C=C1C)C)C=CC=C(C)C(C(C)CO)O

synonyms

fusarielin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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